3-Bromo-5-methylpyridin-4-ol
Description
Overview of Pyridine (B92270) Derivatives in Organic Synthesis and Chemical Biology
Pyridine, a heterocyclic aromatic organic compound, and its derivatives are fundamental scaffolds in the fields of organic synthesis and chemical biology. The pyridine ring is a key structural motif found in numerous natural products, pharmaceuticals, and agrochemicals. In medicinal chemistry, the pyridine ring is often considered a bioisostere of a benzene (B151609) ring, capable of forming similar interactions with biological targets but with modified physicochemical properties such as solubility and basicity researchgate.net. This versatility makes pyridine derivatives essential components in the design of novel therapeutic agents, including antagonists for receptors involved in gastric acid secretion and inhibitors for enzymes like BACE1, which is implicated in Alzheimer's disease researchgate.net.
Significance of Halogenated Pyridinols as Versatile Building Blocks
The introduction of halogen atoms to the pyridinol framework significantly enhances their utility as versatile building blocks in synthesis. Halogenated compounds are prevalent in a substantial number of drugs and clinical candidates eurekaselect.com. Historically viewed as mere steric fillers, halogens (chlorine, bromine, and iodine) are now recognized for their ability to act as Lewis acids and form directed, non-covalent interactions known as halogen bonds acs.org. These interactions can contribute favorably to the stability of protein-ligand complexes, making them a crucial consideration in rational drug design eurekaselect.comacs.org.
Halogenated pyridinols, which combine the features of a pyridine ring, a hydroxyl group, and a reactive halogen, are particularly valuable. The halogen atom serves as a handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the construction of more complex molecular architectures. The hydroxyl group can modulate solubility and provides a site for further functionalization or critical hydrogen bonding interactions with biological targets. For instance, related compounds like 4-Bromo-5-methylpyridin-3-ol are noted as important intermediates for developing potential antiviral and anticancer agents . Similarly, 3-Iodopyridin-4-ol is utilized as a precursor in palladium-catalyzed cross-coupling reactions for drug discovery .
Research Rationale for Focused Investigation of 3-Bromo-5-methylpyridin-4-ol
Despite the established importance of halogenated pyridinols, the specific compound this compound remains a sparsely explored entity in scientific literature. Its existence is confirmed primarily through chemical supplier catalogs, where it is listed under its tautomeric form, 3-Bromo-5-methylpyridin-4(1H)-one bldpharm.com.
The rationale for a focused investigation into this particular molecule is compelling. It combines several key structural features that suggest significant potential as a chemical building block:
A pyridin-4-ol core , a scaffold known to be present in biologically active molecules.
A bromine atom at the 3-position , which is well-suited for regioselective functionalization via modern cross-coupling methodologies.
A methyl group at the 5-position , which can influence the electronic properties, lipophilicity, and metabolic stability of resulting derivatives.
The utility of its isomers, such as 4-Bromo-5-methylpyridin-3-ol in medicinal chemistry research, underscores the potential value of systematically studying each member of this compound family . Furthermore, related structures like 3-(bromomethyl)-5-methylpyridine (B105789) serve as key intermediates in the synthesis of established pharmaceuticals like the antihistamine rupatadine (B1662895) researchgate.net.
A detailed investigation into the synthesis, reactivity, and potential applications of this compound is therefore a logical next step. Such research would fill a gap in the chemical literature and could unlock a novel and valuable building block for the synthesis of new materials and therapeutic agents.
Table 1: Physicochemical Properties of 3-Bromo-5-methylpyridin-4(1H)-one
| Property | Value |
|---|---|
| CAS Number | 70149-41-6 bldpharm.com |
| Molecular Formula | C6H6BrNO bldpharm.com |
| MDL Number | MFCD20673647 bldpharm.com |
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| 2-bromo-5-methylpyridin-3-ol |
| 3-(bromomethyl)-5-methylpyridine |
| 3-Bromo-5-methylpyridin-4(1H)-one |
| This compound |
| 3-Iodopyridin-4-ol |
| 4-Bromo-5-methylpyridin-3-ol |
| 5-Bromo-6-methylpyridin-3-ol |
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-methyl-1H-pyridin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-4-2-8-3-5(7)6(4)9/h2-3H,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMFOFUFEYSHJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC=C(C1=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Bromo 5 Methylpyridin 4 Ol
Historical Synthetic Pathways to 3-Bromo-5-methylpyridin-4-ol Precursors and Analogs
The synthesis of a substituted pyridine (B92270) like this compound relies on foundational reactions developed over decades. Understanding these historical methods for creating key precursors and analogs is essential to appreciate the logic of modern synthetic routes.
Synthesis of Key Pyridine Intermediates (e.g., Nitropyridines, Aminopyridines)
The construction of the pyridine ring and the introduction of initial functional groups are pivotal early steps. Nitropyridines and aminopyridines are common and crucial intermediates in the synthesis of more complex pyridine derivatives.
Nitropyridines: The direct nitration of pyridine is challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic aromatic substitution. nih.govchemrxiv.org Historically, harsh conditions were required. nih.gov A significant advancement involves the N-oxidation of the pyridine ring first. The resulting pyridine N-oxide is more susceptible to electrophilic substitution, typically at the 4-position. nih.govgcwgandhinagar.com A common method for synthesizing 3-nitropyridines involves reacting pyridine with dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium salt, which then rearranges to 3-nitropyridine. researchgate.netntnu.no This process is not a direct electrophilic substitution but involves a nih.govchemrxiv.org sigmatropic shift of the nitro group. researchgate.net
Aminopyridines: Aminopyridines are often synthesized from nitropyridines via reduction. For instance, 4-nitropyridine-N-oxide can be reduced with iron in acetic acid or with iron and mineral acids like hydrochloric or sulfuric acid to produce 4-aminopyridine (B3432731) in high yields. semanticscholar.org Another classic named reaction is the Chichibabin reaction, which involves the direct amination of pyridine using sodium amide in liquid ammonia (B1221849), although this typically yields 2-aminopyridine. The reduction of nitropyridines remains a more common route for accessing various amino-substituted pyridines. For example, 3-nitro-5-methylpyridine can be reduced to 3-amino-5-methylpyridine (B1272045) using a palladium on carbon (Pd/C) catalyst. patsnap.com
Regioselective Halogenation Strategies for Pyridine Scaffolds
Introducing a halogen at a specific position on the pyridine ring is a critical step that dictates the final structure. The electronic properties of the pyridine ring make regioselective halogenation a non-trivial task.
Electrophilic aromatic substitution (EAS) processes for halogenating pyridines are difficult and often require harsh conditions, such as high temperatures and the use of strong acids. nih.govchemrxiv.org These reactions typically favor substitution at the 3-position. nih.gov More controllable and selective methods have been developed over time:
From Pyridine N-Oxides: Activating the pyridine ring by forming the N-oxide is a common strategy. The N-oxide can be halogenated, often at the 2-position, followed by deoxygenation. nih.govresearchgate.net For instance, treating a pyridine N-oxide with reagents like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) can introduce a chlorine atom at the 2- or 4-position.
From Aminopyridines (Sandmeyer Reaction): A classic and reliable method for introducing halogens is the Sandmeyer reaction. An aminopyridine is first converted to a diazonium salt using nitrous acid (generated from sodium nitrite (B80452) and a strong acid). This diazonium salt is then treated with a copper(I) halide (e.g., CuBr) to introduce the corresponding halogen at the position of the original amino group. This method is used in the synthesis of 3-bromo-4-methylpyridine (B15001) from 4-methyl-3-aminopyridine. google.com Similarly, 3-amino-5-methylpyridine can be converted to 3-bromo-5-methylpyridine (B130446). patsnap.com
Modern Directed Halogenation: More recent strategies involve temporary modification of the pyridine ring to direct halogenation. One such method transforms pyridines into reactive Zincke imine intermediates, which undergo highly regioselective halogenation at the 3-position under mild conditions before the ring is closed again. chemrxiv.org Another innovative approach uses designed phosphine (B1218219) reagents that are installed at the 4-position and subsequently displaced by a halide nucleophile, achieving 4-selective halogenation. nih.govchemrxiv.org
| Halogenation Strategy | Target Position | Key Reagents | Notes | Citation |
| Electrophilic Halogenation | 3-position | Halogen (Br₂, Cl₂), strong acid | Harsh conditions, limited scope | nih.gov |
| From Pyridine N-Oxides | 2- or 4-position | POCl₃, SOCl₂, Oxalyl Chloride | Activation via N-oxidation | nih.govresearchgate.net |
| Sandmeyer Reaction | Varies (replaces -NH₂) | NaNO₂, H⁺, CuBr/CuCl | Requires aminopyridine precursor | patsnap.comgoogle.com |
| Zincke Imine Intermediates | 3-position | Zincke salt, Halogen source | Mild conditions, high regioselectivity | chemrxiv.org |
| Phosphonium Salt Displacement | 4-position | Designed phosphine, Halide source | Late-stage functionalization possible | nih.govchemrxiv.org |
Methodologies for Hydroxyl Group Introduction onto Pyridine Rings
The final key transformation is the introduction of the hydroxyl group to form the pyridin-4-ol tautomer. Pyridin-4-ols exist in equilibrium with their pyridone tautomers (pyridin-4(1H)-ones), with the pyridone form often being predominant.
Several methods can achieve this transformation:
Nucleophilic Substitution: A common approach is the nucleophilic substitution of a leaving group, such as a halogen, at the 4-position of the pyridine ring. For example, a 4-chloropyridine (B1293800) derivative can be hydrolyzed to the corresponding pyridin-4-ol, often under basic conditions.
From Methoxy Precursors: Synthesizing a methoxy-substituted pyridine and subsequently cleaving the ether is another viable route. 3,5-Dibromopyridine can react with sodium methoxide (B1231860) to yield 3-bromo-5-methoxypyridine. chemicalbook.com The methyl group can then be removed using reagents like boron tribromide (BBr₃) to reveal the hydroxyl group. sci-hub.se
Oxidation of Pyridinium (B92312) Salts: The oxidation of pyridinium salts with potassium ferricyanide (B76249) in an alkaline medium can provide pyridones in good yields and with high regioselectivity. sci-hub.se
Multi-component Reactions: More complex, one-pot syntheses have been developed. For instance, a three-component reaction of lithiated alkoxyallenes, nitriles, and carboxylic acids provides a flexible route to highly substituted pyridin-4-ol derivatives. chim.it
Contemporary and Optimized Synthetic Protocols for this compound
Modern synthetic chemistry emphasizes efficiency, selectivity, and modularity. The synthesis of this compound benefits from these advancements, employing multi-step pathways that are carefully designed and optimized.
Multi-Step Synthesis Design and Execution
A logical multi-step synthesis for this compound can be designed by combining the foundational reactions described previously. A plausible and efficient pathway would start from a readily available pyridine derivative and introduce the required substituents sequentially.
One potential synthetic route is outlined in a patent for a related compound, 3-bromo-5-methylpyridine. patsnap.com This can be adapted and extended to produce the target molecule.
Proposed Synthetic Pathway:
Nitration: Start with 3-chloro-5-methylpyridine (B97143) and perform a nitration reaction to introduce a nitro group, likely directed to the position ortho or para to the existing groups. A more common starting material might be 2-amino-5-methylpyridine, which can be oxidized and substituted to create a suitable precursor. nih.gov
Methylation/Functionalization: A patented method for 3-bromo-5-methylpyridine begins with 3-nitro-5-chloropyridine. patsnap.com This intermediate undergoes a condensation reaction with diethyl malonate in the presence of an alkali metal, followed by decarboxylation under acidic conditions to replace the chlorine with a methyl group, yielding 3-nitro-5-methylpyridine. patsnap.com
Reduction to Amine: The resulting 3-nitro-5-methylpyridine is then reduced to 3-amino-5-methylpyridine. This is typically achieved through catalytic hydrogenation using a Pd/C catalyst in a solvent like methanol. patsnap.com
Bromination (Sandmeyer Reaction): The 3-amino-5-methylpyridine is converted into the target 3-bromo-5-methylpyridine via a Sandmeyer-type reaction. The amine is treated with an acid, cooled, and then reacted with bromine and an aqueous solution of sodium nitrite. patsnap.com
Hydroxylation/Final Step: To obtain the final product, this compound, an additional sequence would be required. This would involve introducing a functional group at the 4-position of an intermediate like 3-bromo-5-methylpyridine, followed by conversion to a hydroxyl group. A more direct approach might involve starting with a precursor that already contains a functional group at the 4-position, such as 3-bromo-5-methylpyridin-4-amine (B1282702), acrospharmatech.com and converting the amine to a hydroxyl group via a diazonium salt intermediate, followed by hydrolysis.
Catalytic Systems and Optimized Reaction Conditions
The efficiency of pyridine synthesis and functionalization is greatly enhanced by the use of transition metal catalysts. numberanalytics.com These catalysts enable reactions that would otherwise be difficult or impossible, often under milder conditions and with greater selectivity.
Palladium-Catalyzed Cross-Coupling: Palladium catalysts, particularly those using tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], are extensively used for Suzuki cross-coupling reactions. mdpi.com This allows for the formation of carbon-carbon bonds by coupling a halopyridine (like 5-bromo-2-methylpyridin-3-amine) with an arylboronic acid. mdpi.com These reactions are typically performed in a solvent mixture like 1,4-dioxane (B91453) and water with a base such as potassium phosphate (B84403) at elevated temperatures (85-95°C). mdpi.com
Copper-Catalyzed Reactions: Copper catalysts are also prominent. They are used synergistically with secondary amines to catalyze the [3+3]-type condensation of O-acetyl ketoximes and α,β-unsaturated aldehydes to form substituted pyridines. organic-chemistry.org Copper catalysis can also be tuned to favor O-arylation over N-arylation in molecules containing both hydroxyl and amino groups. nih.gov
Nickel-Catalyzed Cross-Coupling: Nickel-based catalysts, such as 1,3-bis(diphenylphosphino)propane (B126693) nickel (II) chloride (dppp), are effective for mediating cross-coupling between Grignard reagents and halopyridines. google.com This is a powerful method for forming C-C bonds and introducing alkyl or aryl side chains onto the pyridine ring. google.com
The optimization of reaction conditions involves careful selection of the catalyst, solvent, base, and temperature to maximize yield and selectivity. For instance, in the synthesis of 2-substituted pyridines from pyridine N-oxides, the choice of reagent after the addition of a Grignard reagent determines the outcome. Using acetic anhydride (B1165640) leads to the 2-substituted pyridine, while using DMF yields the 2-substituted pyridine N-oxide, allowing for further functionalization. organic-chemistry.org
| Catalyst System | Reaction Type | Typical Substrates | Key Advantage | Citation |
| Palladium (e.g., Pd(PPh₃)₄) | Suzuki Cross-Coupling | Halopyridines, Arylboronic acids | High functional group tolerance, reliable C-C bond formation | mdpi.com |
| Copper (e.g., Cu(I) salts) | Condensation / C-N Coupling | Ketoximes, Alkenylboronic acids | Modular synthesis, mild conditions | organic-chemistry.orgnih.gov |
| Nickel (e.g., NiCl₂(dppp)) | Grignard Cross-Coupling | Halopyridines, Grignard reagents | Avoids more expensive catalysts, effective for C-C coupling | google.com |
| Rhodium (e.g., Rh₂(OAc)₄) | O-H Insertion | Alcohols, Diazoesters | Chemoselective functionalization of hydroxyl groups | nih.gov |
Advanced Purification and Isolation Techniques
The effective purification and isolation of this compound are critical for ensuring its suitability for subsequent applications. The presence of both a hydroxyl group and a basic nitrogen atom imparts a degree of polarity that can present challenges during purification. Furthermore, pyridin-4-ol derivatives can exist in equilibrium with their pyridin-4-one tautomers, which can complicate isolation and characterization. chim.it
Standard methods such as recrystallization and column chromatography are frequently employed. For recrystallization, a suitable solvent system must be identified that solubilizes the compound at an elevated temperature and allows for the formation of high-purity crystals upon cooling. Column chromatography, typically using silica (B1680970) gel or alumina (B75360) as the stationary phase, is another cornerstone technique. semanticscholar.org The choice of eluent is critical for achieving good separation from impurities; solvent systems for similarly functionalized bromo-substituted pyridines often include mixtures like methanol/dichloromethane or ethyl acetate/hexane. semanticscholar.org
For rigorous purity assessment, High-Performance Liquid Chromatography (HPLC) is the method of choice. A typical setup might involve a C18 column with UV detection, allowing for the quantification of trace impurities.
In cases where tautomerism and high polarity impede efficient purification by chromatography, a common strategy involves in-situ derivatization. The crude pyridin-4-ol/pyridin-4-one mixture can be deprotonated to form the corresponding pyridin-4-olate, which is then reacted with a suitable agent to form a less polar derivative, such as a nonaflate. chim.it These derivatives are often more amenable to chromatographic purification.
A summary of common purification and analytical techniques is presented below.
| Technique | Purpose | Key Considerations |
| Recrystallization | Bulk Purification | Solvent selection is crucial; potential for tautomer co-crystallization. chemrevlett.com |
| Column Chromatography | Isolation from Impurities | Choice of stationary phase (e.g., silica) and eluent system is vital for separation. semanticscholar.orgresearchgate.net |
| High-Performance Liquid Chromatography (HPLC) | Purity Analysis & Quantification | Enables high-resolution separation and accurate purity determination. |
| Derivatization | Improve Purifiability | Conversion to a less polar derivative (e.g., nonaflate) can facilitate easier chromatographic separation. chim.it |
Novel Synthetic Strategies for this compound
The development of efficient and flexible synthetic routes is paramount. Modern strategies focus on improving yields, reducing step counts, and enabling structural diversity.
One-pot, multi-component reactions represent a highly efficient strategy for assembling complex molecules like substituted pyridin-4-ols from simple precursors in a single operation. A notable approach is the three-component reaction involving lithiated alkoxyallenes, nitriles, and carboxylic acids. chim.it This method provides a flexible pathway to highly substituted pyridin-4-ol derivatives. chim.it The reaction proceeds through a fascinating cascade involving the formation of a dienol intermediate, which undergoes an intramolecular aldol-type addition followed by dehydration and tautomerization to yield the final pyridin-4-ol product. chim.it
The versatility of this approach allows for the incorporation of various substituents on the pyridine ring by changing the nitrile and carboxylic acid components.
Table 1: Examples of Pyridin-4-ol Synthesis via a Three-Component Reaction Adapted from a general method for pyridin-4-ol synthesis; specific application to this compound would require tailored starting materials.
| Nitrile (R-CN) | Carboxylic Acid | Resulting Pyridine Core | Reported Yield |
| Pivalonitrile | Trifluoroacetic Acid (TFA) | 2-tert-Butyl-6-(trifluoromethyl)pyridin-4-ol | Good chim.it |
| Benzonitrile | Trifluoroacetic Acid (TFA) | 2-Phenyl-6-(trifluoromethyl)pyridin-4-ol | 81% chim.it |
| 4-Chlorobenzonitrile | Trifluoroacetic Acid (TFA) | 2-(4-Chlorophenyl)-6-(trifluoromethyl)pyridin-4-ol | 78% chim.it |
| Cyclohexanecarbonitrile | Trifluoroacetic Acid (TFA) | 2-Cyclohexyl-6-(trifluoromethyl)pyridin-4-ol | 91% chim.it |
This methodology highlights a powerful, convergent approach to the pyridin-4-ol scaffold, minimizing the need for intermediate isolation and purification steps.
While this compound is an achiral molecule and thus does not require stereoselective synthesis for its own preparation, the principles of stereoselectivity are crucial when considering the synthesis of its derivatives or related chiral structures, such as substituted piperidin-4-ols. Piperidines are hydrogenated derivatives of pyridines and are key motifs in many pharmaceuticals. chemrevlett.comnih.gov
For instance, a modular and highly stereoselective one-pot synthesis of piperidin-4-ols has been developed via a sequence of gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement. nih.gov This reaction demonstrates excellent diastereoselectivity, providing a powerful tool for controlling the three-dimensional architecture of the resulting molecule. nih.gov Such methodologies are vital when the biological activity of a compound is dependent on a specific stereoisomer. While not directly applicable to producing the achiral aromatic target, these advanced methods underscore the importance of stereochemical control in the broader field of pyridine and piperidine (B6355638) chemistry.
In the context of aromatic pyridines, a related concept of synthetic control is regioselectivity —the ability to introduce a substituent at a specific position on the ring. The direct C-4 functionalization of pyridines is a significant challenge, often leading to mixtures of isomers. nih.gov Novel strategies, such as the use of a removable blocking group derived from maleic acid, have been developed to enable selective Minisci-type alkylation at the C-4 position, providing a practical route to otherwise inaccessible building blocks. nih.gov
The integration of green chemistry principles is essential for developing sustainable and environmentally benign synthetic processes. The goal is to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. researchgate.netencyclopedia.pub
Several green approaches are applicable to the synthesis of pyridine derivatives:
Multicomponent Reactions (MCRs): As discussed in section 2.3.1, MCRs are inherently green as they combine several steps into one, reducing solvent use, energy consumption, and waste generation. acs.orgacs.org
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions compared to conventional heating. acs.orgnih.gov This technique has been successfully applied to the one-pot synthesis of various pyridine derivatives. acs.org
Sustainable Catalysts: Replacing stoichiometric reagents with catalytic amounts of less toxic and recyclable materials is a core principle of green chemistry. The use of heterogeneous catalysts, such as metal-organic frameworks (MOFs) or zeolites, offers advantages like easy separation and reusability. acs.orgrsc.org
Greener Solvents and Conditions: The ideal is to perform reactions in solvent-free (neat) conditions. researchgate.net When a solvent is necessary, greener options like water or ethanol (B145695) are preferred over hazardous chlorinated or aprotic polar solvents.
Table 2: Green Chemistry Approaches in Pyridine Synthesis
| Green Approach | Principle | Example Application | Reference |
| Microwave Irradiation | Energy Efficiency, Reduced Reaction Time | One-pot, four-component synthesis of pyridine derivatives in ethanol. | acs.org |
| Multicomponent Reactions | Atom Economy, Step Reduction | One-pot synthesis of 2,4,6-trisubstituted pyridines. | acs.org |
| Heterogeneous Catalysis | Catalyst Reusability, Waste Reduction | Use of PET@UiO-66 vials as a robust, recyclable catalyst. | acs.org |
| Renewable Feedstocks | Sustainability | Production of pyridines from glycerol (B35011) and ammonia over zeolite catalysts. | rsc.org |
| Solvent-Free Synthesis | Pollution Prevention | Planetary ball milling for the synthesis of dihydro- nih.govacs.orgnih.govtriazolo[1,5-a]pyrimidines. | researchgate.net |
By adopting these strategies, the synthesis of this compound and its derivatives can be optimized to be not only more efficient but also more environmentally responsible.
Advanced Spectroscopic Characterization of 3 Bromo 5 Methylpyridin 4 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a comprehensive picture of the molecular framework can be assembled.
Proton NMR (¹H NMR) Chemical Shift Analysis and Coupling Constants
While specific experimental data for 3-Bromo-5-methylpyridin-4-ol is not widely published, the ¹H NMR spectrum can be predicted based on the electronic effects of its substituents on the pyridine (B92270) ring. The spectrum is expected to show three distinct signals: two for the aromatic protons and one for the methyl group protons. The hydroxyl (-OH) proton may appear as a broad singlet, with its chemical shift being highly dependent on solvent, concentration, and temperature.
The two aromatic protons at positions 2 and 6 are not chemically equivalent and would appear as singlets due to the absence of adjacent protons for spin-spin coupling. The electron-withdrawing bromine atom and the hydroxyl group, along with the electron-donating methyl group, influence the chemical shifts of these protons. The proton at the C6 position is anticipated to be at a slightly different chemical shift than the proton at the C2 position due to the differential electronic environment. The methyl group protons (CH₃) at C5 would appear as a singlet in the upfield region, typically around 2.2-2.5 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | ~8.0 - 8.2 | Singlet (s) |
| H-6 | ~7.8 - 8.0 | Singlet (s) |
| CH₃ | ~2.2 - 2.5 | Singlet (s) |
| OH | Variable | Broad Singlet (br s) |
Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~140 - 145 |
| C-3 | ~110 - 115 |
| C-4 | ~155 - 160 |
| C-5 | ~130 - 135 |
| C-6 | ~145 - 150 |
| CH₃ | ~15 - 20 |
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment would typically be used to identify spin-spin coupled protons. In this specific molecule, since the aromatic protons are expected to be singlets, no cross-peaks between them would be observed, confirming their isolation from each other.
HSQC (Heteronuclear Single Quantum Coherence): This is a powerful technique for correlating protons with their directly attached carbons. nih.gov An HSQC spectrum would show correlations between the signal for the H-2 proton and the C-2 carbon, the H-6 proton and the C-6 carbon, and the methyl protons with the methyl carbon. This is crucial for definitive carbon assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. nih.gov For this compound, HMBC would be invaluable for assigning the quaternary carbons (C3, C4, and C5). For instance, the methyl protons would show a correlation to C5 and C6, and the H-2 proton would show correlations to C3 and C4.
Solid-State NMR Applications
Solid-State NMR (ssNMR) is a valuable tool for studying the structure and dynamics of molecules in the solid phase. For this compound, ssNMR could be particularly useful in investigating the tautomeric equilibrium between the pyridin-4-ol form and its pyridone tautomer. These forms would have distinct ¹³C and ¹⁵N chemical shifts in the solid state. Furthermore, ssNMR can provide insights into intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, by analyzing internuclear distances and molecular packing in the crystal lattice.
Vibrational Spectroscopy (IR and Raman) Studies
Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Vibrations
The FT-IR spectrum of this compound would display a series of absorption bands corresponding to the vibrations of its specific functional groups. The most prominent feature would be a broad absorption band in the region of 3400-3200 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group, with the broadening indicative of hydrogen bonding. researchgate.net Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would appear in the 1650-1400 cm⁻¹ region. researchgate.netcdnsciencepub.com The C-O stretching vibration should be observable around 1200-1300 cm⁻¹. Finally, a band corresponding to the C-Br stretching vibration would be found in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |
| O-H | 3400 - 3200 (broad) | Stretching |
| Aromatic C-H | 3100 - 3000 | Stretching |
| C=C, C=N (ring) | 1650 - 1400 | Stretching |
| C-O | 1300 - 1200 | Stretching |
| C-Br | 600 - 500 | Stretching |
Despite a comprehensive search for scientific literature and data, detailed experimental spectroscopic information for the compound this compound is not available in publicly accessible resources. Specifically, no research findings or data sets could be located for the following analytical techniques as they pertain to this compound:
Raman Spectroscopy
Mass Spectrometry
Ultraviolet-Visible (UV-Vis) Spectroscopy
X-ray Diffraction (XRD)
Without access to published studies or spectral data, it is not possible to generate a scientifically accurate and informative article that adheres to the requested outline and content requirements. The creation of data tables and a detailed discussion of molecular characterization would require experimental results that are currently unavailable.
Therefore, this request cannot be fulfilled at this time.
Computational and Theoretical Investigations of 3 Bromo 5 Methylpyridin 4 Ol
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization
A Natural Bond Orbital (NBO) analysis would be a critical tool for understanding the electronic structure of 3-Bromo-5-methylpyridin-4-ol. This theoretical method provides a detailed picture of the bonding and anti-bonding interactions within the molecule, revealing the nature of charge delocalization and the strength of intramolecular hydrogen bonds.
A key aspect of the NBO analysis would be the examination of the stabilization energies (E(2)) associated with electron delocalization from donor NBOs to acceptor NBOs. For instance, interactions involving the lone pairs of the oxygen and nitrogen atoms with the π* anti-bonding orbitals of the pyridine (B92270) ring would quantify the extent of resonance stabilization. Similarly, the analysis could reveal hyperconjugative interactions between the methyl group's C-H bonds and the ring system.
Table 1: Hypothetical NBO Analysis Results for this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP(1) N1 | π(C2-C3) | Data not available | π-conjugation |
| LP(1) O8 | π(C4-C5) | Data not available | π-conjugation |
| π(C5-C6) | π(C2-C3) | Data not available | Ring delocalization |
| LP(1) O8 | σ(N1-H) | Data not available | Intramolecular H-bond |
This table is illustrative and awaits data from future computational studies.
Prediction of Non-Linear Optical (NLO) Properties
The investigation of non-linear optical (NLO) properties is crucial for identifying potential applications in optoelectronics and photonics. Computational methods, typically employing Density Functional Theory (DFT), can predict the NLO response of a molecule by calculating its dipole moment (μ), linear polarizability (α), and first hyperpolarizability (β₀).
A large first hyperpolarizability value is a primary indicator of a significant second-order NLO response. For this compound, the presence of electron-donating (-OH, -CH₃) and electron-withdrawing (Br) groups on the pyridine ring suggests the potential for intramolecular charge transfer, a key feature for NLO activity. A systematic computational study would be required to quantify these properties and compare them to known NLO materials.
Table 2: Predicted Non-Linear Optical Properties of this compound
| Property | Value | Unit |
| Dipole Moment (μ) | Data not available | Debye |
| Linear Polarizability (α) | Data not available | a.u. |
| First Hyperpolarizability (β₀) | Data not available | a.u. |
This table is illustrative and awaits data from future computational studies.
Thermodynamic Properties Determination (e.g., Enthalpy, Entropy, Heat Capacity)
The thermodynamic properties of this compound, such as enthalpy (H), entropy (S), and heat capacity (Cv), can be determined through computational frequency calculations. These properties are fundamental for understanding the compound's stability, reactivity, and behavior under different temperature and pressure conditions.
By performing these calculations at various temperatures, a thermodynamic profile of the molecule can be established. This information is valuable for predicting the spontaneity of reactions involving this compound and for understanding its physical behavior.
Table 3: Calculated Thermodynamic Properties of this compound at Standard Conditions (298.15 K, 1 atm)
| Property | Value | Unit |
| Zero-point vibrational energy | Data not available | kcal/mol |
| Enthalpy (H) | Data not available | kcal/mol |
| Entropy (S) | Data not available | cal/mol·K |
| Heat Capacity (Cv) | Data not available | cal/mol·K |
This table is illustrative and awaits data from future computational studies.
Chemical Reactivity and Derivatization of 3 Bromo 5 Methylpyridin 4 Ol
Substitution Reactions on the Pyridine (B92270) Ring System
The pyridine ring in 3-Bromo-5-methylpyridin-4-ol is electron-deficient, which influences its susceptibility to nucleophilic and electrophilic substitution reactions. The positions of the existing substituents further direct the regioselectivity of these transformations.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-withdrawing nature of the pyridine nitrogen atom deactivates the ring towards electrophilic attack but facilitates nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para (C2, C4, C6) to the nitrogen. In this compound, the 4-position is occupied by a hydroxyl group, and the 3-position by a bromine atom. While direct substitution of the bromine atom at the 3-position by a nucleophile via a classic SNAr mechanism is generally difficult for 3-halopyridines, alternative pathways can lead to substitution at other positions.
One notable reaction pathway for 3-bromopyridines involves isomerization to a more reactive 4-halopyridine intermediate via a pyridyne intermediate. rsc.org This process, catalyzed by a strong base, can enable nucleophilic substitution at the 4-position. rsc.org For this compound, the presence of the hydroxyl group at the 4-position already fulfills this substitution pattern. However, if the hydroxyl group were to be transformed into a better leaving group, subsequent nucleophilic substitution at this position would be highly favorable.
Recent studies have demonstrated the 4-selective substitution of 3-bromopyridines with various nucleophiles, including alcohols, amines, and indolines, through a base-catalyzed isomerization mechanism. rsc.orgresearchgate.net This proceeds via a 3,4-pyridyne intermediate, with subsequent nucleophilic attack and facile SNAr at the 4-position of a transient 4-bromopyridine (B75155) isomer. rsc.org
Electrophilic Aromatic Substitution (EAS) Reactions
Electrophilic aromatic substitution on the pyridine ring is generally disfavored due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. Furthermore, under acidic conditions required for many EAS reactions, the pyridine nitrogen is protonated, further increasing its deactivating effect. When such reactions do occur, they typically require forcing conditions and direct the incoming electrophile to the 3- and 5-positions.
For this compound, the existing substituents would direct incoming electrophiles. The hydroxyl group is a strong activating group and is ortho, para-directing. The methyl group is a weak activating group and is also ortho, para-directing. The bromo group is a deactivating group but is ortho, para-directing. The positions open for substitution are C2 and C6. The directing effects of the hydroxyl, methyl, and bromo groups would influence the regioselectivity of any potential EAS reaction.
Transition-Metal-Catalyzed Cross-Coupling Reactions
The bromine atom at the 3-position of this compound serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition-metal-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation with Aryl- and Alkylboronic Acids
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, coupling an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org Bromopyridines are effective substrates in Suzuki-Miyaura reactions. nih.govresearchgate.net It is well-established that bromopyridines can be coupled with a wide range of aryl- and alkylboronic acids to generate substituted pyridine derivatives. nih.govbeilstein-journals.org
While specific examples for this compound are not extensively documented in the literature, the reactivity can be inferred from similar systems. For instance, the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids proceeds in moderate to good yields in the presence of a palladium catalyst such as Pd(PPh₃)₄ and a base like K₃PO₄. nih.gov This suggests that this compound would readily participate in Suzuki-Miyaura coupling reactions to introduce a variety of aryl and alkyl substituents at the 3-position. The general conditions for such a reaction are outlined in the table below.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines
| Component | Example |
|---|---|
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ |
| Ligand | PPh₃, or ligand-free |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, DMF, Aqueous mixtures |
| Boronic Acid | Arylboronic acids, Alkylboronic acids |
Other Cross-Coupling Methodologies (e.g., Negishi, Stille, Sonogashira)
Beyond the Suzuki-Miyaura reaction, the bromo substituent on this compound can be utilized in other palladium-catalyzed cross-coupling reactions.
Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide. wikipedia.orgyoutube.comorgsyn.org Organozinc compounds are more reactive than their organoboron counterparts, which can be advantageous in certain cases. wikipedia.org The Negishi coupling is known to be effective for the synthesis of biaryls, including those containing pyridine rings. orgsyn.org The general applicability of Negishi coupling to bromopyridines suggests its utility for the derivatization of this compound. researchgate.netyoutube.com
Stille Coupling: The Stille reaction couples an organotin compound with an organic halide. wikipedia.orgorganic-chemistry.orglibretexts.org It is a versatile method that tolerates a wide variety of functional groups. libretexts.orgnih.gov While the toxicity of organotin reagents is a drawback, the reaction is highly effective for the formation of C-C bonds with aryl, vinyl, and alkynyl stannanes. wikipedia.orgnih.gov
Sonogashira Coupling: This reaction is a powerful tool for the synthesis of alkynyl-substituted aromatic and heteroaromatic compounds by coupling a terminal alkyne with an aryl or vinyl halide. scirp.orgscirp.orgwikipedia.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. scirp.orgresearchgate.net The Sonogashira coupling of bromopyridines with various terminal alkynes has been well-documented, affording the corresponding alkynylpyridines in good yields. scirp.orgsoton.ac.uk
Table 2: Overview of Other Cross-Coupling Reactions for Bromopyridines
| Coupling Reaction | Organometallic Reagent | General Product |
|---|---|---|
| Negishi | Organozinc (R-ZnX) | 3-Aryl/Alkyl-5-methylpyridin-4-ol |
| Stille | Organostannane (R-SnR'₃) | 3-Aryl/Alkenyl/Alkynyl-5-methylpyridin-4-ol |
| Sonogashira | Terminal Alkyne (R-C≡CH) | 3-Alkynyl-5-methylpyridin-4-ol |
Functional Group Interconversions of the Bromo and Hydroxyl Moieties
The bromo and hydroxyl groups on this compound are themselves amenable to a variety of chemical transformations, further expanding the synthetic utility of this compound.
The hydroxyl group can undergo O-alkylation and O-acylation reactions. O-alkylation can be achieved using alkyl halides in the presence of a base to form the corresponding ether. nih.gov This protection or modification of the hydroxyl group can be crucial for subsequent reaction steps. O-acylation with acyl chlorides or anhydrides would yield the corresponding esters.
The bromo group can be replaced by a variety of other functional groups. For example, it can be converted to a cyano group through cyanation reactions, often using a cyanide source and a palladium or copper catalyst. The bromo group can also be removed through hydrodehalogenation , typically with a reducing agent and a palladium catalyst, to yield 5-methylpyridin-4-ol.
These functional group interconversions, in combination with the substitution and cross-coupling reactions of the pyridine ring, provide a rich chemical landscape for the derivatization of this compound into a wide array of more complex and potentially valuable molecules.
Information Deficit on this compound Precludes Article Generation
A thorough investigation into the chemical literature and available data has revealed a significant lack of specific information regarding the compound This compound (CAS No. 1822926-68-0) bldpharm.com. This absence of detailed research findings prevents the generation of a scientifically accurate article based on the requested outline.
While extensive searches were conducted to gather information on the chemical reactivity and derivatization of this compound, no specific studies detailing reactions at its hydroxyl or carbon-bromine bond were found. The required topics for the article, including:
Synthesis of Derivatized Analogs for Advanced Research
Isotopic Labeling Strategies for Mechanistic and Tracer Studies
are not documented for this specific molecule in the public domain or scientific databases accessible through the search.
Information is available for numerous isomers and related derivatives, such as 3-bromo-5-methylpyridine (B130446) sigmaaldrich.comoakwoodchemical.com, 5-bromo-4-methylpyridin-3-ol (B6326328) doronscientific.com, and 3-bromo-5-methylpyridin-4-amine (B1282702) acrospharmatech.com. For instance, studies on related compounds describe Suzuki cross-coupling reactions to form new carbon-carbon bonds at the position of the bromine atom mdpi.com and various synthetic routes for different isomers chemicalbook.com. However, these findings cannot be attributed to this compound without specific experimental evidence, as the reactivity of pyridine rings is highly sensitive to the positioning of substituents.
Due to the strict requirement to focus solely on this compound and the explicit exclusion of information not directly related to the specified sections, it is not possible to create the requested content without resorting to speculation, which would violate the principle of scientific accuracy. The generation of an authoritative article as instructed is therefore unachievable at this time.
Future Research Directions and Outlook for 3 Bromo 5 Methylpyridin 4 Ol
Development of Novel and Sustainable Synthetic Methodologies
Future research will likely focus on creating more efficient and environmentally friendly ways to synthesize 3-Bromo-5-methylpyridin-4-ol and its analogs. While established methods exist, the development of novel synthetic strategies remains a key objective.
One promising area is the advancement of multi-component reactions, which allow for the construction of complex molecules like substituted pyridin-4-ols in a single step from simple starting materials. chim.itnih.gov These reactions are often more atom-economical and can reduce waste compared to traditional multi-step syntheses. Researchers are continuously exploring new catalytic systems and reaction conditions to improve yields and expand the substrate scope of these reactions. organic-chemistry.orgnih.gov
Furthermore, the principles of green chemistry are expected to play a more significant role in the synthesis of these compounds. researchgate.net This includes the use of:
Environmentally benign solvents or even solvent-free conditions. researchgate.net
Microwave-assisted and ultrasonic synthesis to reduce reaction times and energy consumption. researchgate.net
Reusable catalysts to minimize waste and cost. researchgate.net
The development of such sustainable methods is crucial for the large-scale and economically viable production of this compound derivatives for various applications.
Integration of Advanced Spectroscopic and Analytical Techniques for Deeper Structural Insights
A thorough understanding of the structure and properties of this compound is fundamental to its application. Future research will benefit from the integration of advanced spectroscopic and analytical techniques to gain deeper insights.
While standard techniques like NMR and mass spectrometry are routinely used, more sophisticated methods can provide a more detailed picture. numberanalytics.comresearchgate.net For instance, two-dimensional NMR (2D-NMR) spectroscopy can elucidate complex structural details and intermolecular interactions. numberanalytics.com Advanced mass spectrometry techniques, such as hyphenated methods like GC-MS and LC-MS, are invaluable for the separation and identification of derivatives and reaction byproducts. numberanalytics.com
The application of techniques like Surface-Enhanced Raman Spectroscopy (SERS) could offer highly sensitive analysis, particularly for studying the compound's behavior at interfaces or in biological systems. numberanalytics.com Time-resolved spectroscopic methods could be employed to study the dynamics of its reactions and excited states. numberanalytics.com These advanced analytical tools will be instrumental in correlating the compound's structure with its chemical reactivity and potential functions.
Refinement and Expansion of Computational Models for Predictive Chemistry
Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules like this compound, thereby guiding experimental work. Future research will likely see a refinement and expansion of computational models to enhance their predictive accuracy.
Density Functional Theory (DFT) calculations are already being used to study the electronic structure, frontier molecular orbitals, and reactivity indices of similar pyridine (B92270) derivatives. mdpi.com These calculations can help in understanding reaction mechanisms and predicting the outcomes of chemical transformations.
Future efforts may focus on developing more sophisticated models that can accurately predict a wider range of properties, including solubility, toxicity, and biological activity. nih.gov By combining computational predictions with experimental validation, researchers can accelerate the discovery and development of new functional molecules based on the this compound scaffold. This synergy between computational and experimental chemistry holds the key to designing molecules with tailored properties for specific applications.
Exploration of Diverse Chemical Transformations and Derivatizations for New Functional Materials
The bromine atom and the hydroxyl group on the this compound ring provide reactive handles for a wide array of chemical transformations and derivatizations. This versatility makes it an attractive building block for the synthesis of new functional materials.
Future research will undoubtedly explore a broader range of chemical reactions to modify the core structure. This includes:
Cross-coupling reactions: The bromine atom is an ideal site for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, to introduce new carbon-carbon bonds and build more complex molecular architectures. chim.itmdpi.com
Nucleophilic substitution: The bromine can be replaced by various nucleophiles to introduce different functional groups.
Derivatization of the hydroxyl group: The hydroxyl group can be converted into ethers, esters, or other functional groups to modulate the compound's physical and chemical properties.
Through these transformations, a diverse library of derivatives can be synthesized. nih.gov These new compounds could find applications in areas such as organic electronics, coordination chemistry (as ligands for metal ions), and materials science. chim.it The ability to systematically modify the structure of this compound opens up exciting possibilities for creating novel materials with tailored optical, electronic, or catalytic properties.
Uncovering Novel Biological Mechanisms and Broader Applications in Chemical Biology
The pyridine and pyridinone scaffolds are prevalent in many biologically active molecules, including pharmaceuticals. researchgate.netnih.govfrontiersin.org This suggests that this compound and its derivatives may possess interesting biological activities.
Initial research has pointed towards the potential of similar pyridine derivatives in medicinal chemistry, for instance, as precursors to antiviral and anticancer drugs. Future investigations will likely focus on a more comprehensive screening of the biological activities of this compound derivatives. This could involve testing against a wide range of biological targets, such as enzymes and receptors, to identify potential therapeutic applications. rsc.org
Furthermore, the compound could be used as a chemical probe in chemical biology to study biological processes. By attaching fluorescent tags or other reporter groups, researchers can track the molecule's interactions within a cell and elucidate its mechanism of action. Uncovering the specific biological targets and pathways modulated by these compounds could lead to the development of new therapeutic agents or diagnostic tools.
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing 3-Bromo-5-methylpyridin-4-ol, and how do reaction conditions influence yield?
- Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, using halogenated pyridine precursors. For example, brominated pyridines react with organoboron reagents under inert atmospheres (e.g., argon) at elevated temperatures (~140°C). Column chromatography (ethyl acetate/hexane gradients) is typically used for purification . Microwave-assisted synthesis may enhance reaction efficiency by reducing time and improving regioselectivity. Yield optimization requires careful control of catalyst loading (e.g., bis(triphenylphosphine)palladium(II) dichloride) and stoichiometric ratios of reactants.
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies key signals: the bromine atom deshields adjacent protons, while the methyl group appears as a singlet. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 174.00 g/mol (C₆H₆BrNO) . Single-crystal X-ray diffraction (using SHELX software ) provides definitive confirmation of regiochemistry and bond angles.
Q. What safety protocols are critical when handling this compound in the laboratory?
- Answer : Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Handle under a fume hood to avoid inhalation of vapors. In case of skin contact, wash immediately with water for 15 minutes. Store in a cool, dry place away from oxidizing agents. Waste disposal must comply with halogenated organic waste regulations .
Advanced Research Questions
Q. How does the steric and electronic interplay between bromine and methyl substituents affect the reactivity of this compound in nucleophilic substitution reactions?
- Answer : The bromine atom at position 3 acts as an electron-withdrawing group, activating the pyridine ring for nucleophilic attack at position 4 (para to Br). The methyl group at position 5 introduces steric hindrance, potentially directing reactivity to less hindered sites. Computational modeling (DFT calculations) can predict regioselectivity, while HPLC-MS monitors reaction pathways and by-product formation .
Q. What strategies mitigate competing side reactions during functionalization of this compound?
- Answer : Protecting the hydroxyl group (e.g., silylation or acetylation) prevents undesired oxidation or nucleophilic attack. Catalytic systems with ligands like SPhos enhance selectivity in cross-coupling reactions. Kinetic studies using in-situ IR spectroscopy help identify optimal reaction windows to minimize decomposition .
Q. How can this compound serve as a precursor in medicinal chemistry applications?
- Answer : The compound’s halogen and hydroxyl groups enable derivatization into pharmacophores. For example, coupling with boronic acids generates biaryl structures for kinase inhibitors. Its methyl group enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted drugs. Biological assays (e.g., enzyme inhibition studies) validate activity, while ADMET profiling guides lead optimization .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic routes for halogenated pyridinols?
- Answer : Contradictions often arise from varying catalyst systems (e.g., Pd vs. Cu) or solvent polarity effects. Systematic reproducibility studies under controlled conditions (temperature, solvent, catalyst) are essential. Cross-referencing spectral data (NMR, IR) with published databases (PubChem ) ensures consistency. Peer-reviewed protocols from journals like J. Org. Chem. are prioritized over vendor-supplied data.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
